molecular formula C17H16Cl3F3N2O3S B1680839 2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide CAS No. 345892-71-9

2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B1680839
CAS RN: 345892-71-9
M. Wt: 491.7 g/mol
InChI Key: UIZHOFJFIOCYLH-UHFFFAOYSA-N
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Description

“2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H16Cl3F3N2O3S . It is also known by the synonyms SB-611812 and 345892-71-9 . The molecular weight of this compound is 491.7 g/mol .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C17H16Cl3F3N2O3S/c1-25(2)5-6-28-15-9-11(3-4-12(15)18)24-29(26,27)16-13(19)7-10(8-14(16)20)17(21,22)23/h3-4,7-9,24H,5-6H2,1-2H3 . The Canonical SMILES representation is CN(C)CCOC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl .

Scientific Research Applications

Urotensin II Receptor Antagonist

SB-611812 is an antagonist of the urotensin II receptor (UTR) . It binds to recombinant rat UTR and inhibits contraction of isolated rat aorta induced by urotensin II . This suggests that SB-611812 could be used in research to better understand the role of the urotensin II system in various physiological processes .

Cardiovascular Research

SB-611812 has been used in cardiovascular research, specifically in studies related to heart disease . The compound has been shown to attenuate urotensin II-induced intimal hyperplasia in a rat model of balloon angioplasty-mediated restenosis .

Metabolic Syndrome Research

The urotensin II system, which SB-611812 antagonizes, is upregulated in metabolic syndrome . Therefore, SB-611812 could be used in research to investigate the role of the urotensin II system in metabolic syndrome .

Kidney Failure Research

SB-611812 could be used in research related to kidney failure, as the urotensin II system is upregulated in this condition . The compound could help researchers understand the role of the urotensin II system in kidney failure .

Research on Inflammation and Blood Pressure

The urotensin II system, which SB-611812 antagonizes, is implicated in inflammation and high blood pressure . Therefore, SB-611812 could be used in research to investigate these conditions .

Research on Plaque Formation

SB-611812 could be used in research related to plaque formation, as the urotensin II system is implicated in this process . The compound could help researchers understand the role of the urotensin II system in plaque formation .

Research on Myocardial Interstitial Fibrosis

SB-611812 has been used in research related to myocardial interstitial fibrosis . The compound decreased myocardial interstitial fibrosis in a rat model of ischemia induced by ligation of the left anterior descending artery .

properties

IUPAC Name

2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3F3N2O3S/c1-25(2)5-6-28-15-9-11(3-4-12(15)18)24-29(26,27)16-13(19)7-10(8-14(16)20)17(21,22)23/h3-4,7-9,24H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZHOFJFIOCYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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